molecular formula C6H6N4O B1471258 (4-Azidopyridin-2-yl)methanol CAS No. 1423032-60-3

(4-Azidopyridin-2-yl)methanol

Cat. No. B1471258
M. Wt: 150.14 g/mol
InChI Key: WFZKHDBTXDOMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Azidopyridin-2-yl)methanol (APM) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in organic synthesis and as a reagent in biochemistry and molecular biology. APM is a relatively new compound and its potential applications are still being explored.

Scientific Research Applications

    Synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and derivatives

    Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis

    Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

properties

IUPAC Name

(4-azidopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-10-9-5-1-2-8-6(3-5)4-11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZKHDBTXDOMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N=[N+]=[N-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Azidopyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Xie, Y Wu, HF Chau, T Zhang… - Advanced Optical …, 2023 - Wiley Online Library
Bioorthogonal chemistry is a rising field investigating chemical reactions in physiological environments with high specificity. However, only very few examples concern the real‐time …
Number of citations: 1 onlinelibrary.wiley.com
C Xie - 2021 - theses.hal.science
This thesis presents my works in designing, preparing, and characterizing several types of novel lanthanide complexes for application in the fields of photodynamic theranostics. All the …
Number of citations: 10 theses.hal.science
XIE Chen - 2021 - theses.hal.science
Cette thèse présente mes travaux de conception, de préparation et de caractérisation de plusieurs types de nouveaux complexes de lanthanides pour des applications dans le domaine …
Number of citations: 2 theses.hal.science

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